3-Guanidino-1-propanol mononitrate
Description
Contextualization within Guanidino Compounds and Organic Nitrates
3-Guanidino-1-propanol mononitrate is a salt composed of the 3-guanidinopropanol cation and the nitrate (B79036) anion. This structure places it at the crossroads of two significant classes of chemical compounds: guanidino compounds and organic nitrates.
Guanidino Compounds: The guanidinium (B1211019) group, characterized by a central carbon atom bonded to three nitrogen atoms, is the defining feature of the cation in this salt. Guanidino compounds are of profound interest in biological and medicinal chemistry. researchgate.net The guanidinium group is a strong base that is protonated at physiological pH, allowing it to form strong hydrogen bonds. mit.edu This ability is crucial for molecular recognition and interaction with biological targets. Prominent examples of guanidino compounds include the amino acid arginine, a fundamental component of proteins, and creatine, which plays a vital role in cellular energy metabolism. researchgate.net Some guanidino compounds are also investigated for their potential as therapeutic agents in various conditions. researchgate.net
Organic Nitrates: The nitrate component of the salt links it to the class of organic nitrates, which are esters of nitric acid. These compounds have a long history in pharmacology, most notably as vasodilators for the treatment of angina pectoris. nih.gov The therapeutic effects of organic nitrates are mediated by the release of nitric oxide (NO), a potent signaling molecule in the cardiovascular system. nih.gov While the nitrate in this compound is an inorganic anion, its presence in the same molecule as an organic cation invites comparative studies with well-known organic nitrates.
The combination of a guanidinium group and a nitrate ion in a single compound suggests the potential for unique chemical and biological properties, arising from the interaction of these two distinct moieties.
Theoretical Frameworks Guiding Investigations of Novel Nitrogen-Containing Chemical Entities
The study of a novel compound like this compound can be significantly advanced through the application of various theoretical frameworks. These approaches can provide insights into the molecule's structure, stability, and potential reactivity before extensive experimental work is undertaken.
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations could be used to:
Optimize the molecular geometry to predict bond lengths and angles.
Calculate the distribution of electron density to identify reactive sites.
Determine the stability of the salt by calculating its lattice energy, similar to studies on guanidinium nitroformate. researchgate.net
Predict spectroscopic properties, such as infrared and NMR spectra, to aid in experimental characterization.
Spectroscopic Analysis: The synthesis of this compound would necessitate its thorough characterization using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for elucidating the precise connectivity of atoms within the 3-guanidinopropanol cation.
Infrared (IR) spectroscopy would help to identify the characteristic vibrational frequencies of the guanidinium and nitrate groups, as well as the hydroxyl group of the propanol (B110389) backbone.
Reactivity and Stability Studies: Theoretical models can also be employed to predict the reactivity and stability of this compound. For instance, theoretical studies on the reactions of nitrate radicals with other organic molecules could provide a framework for understanding the potential atmospheric or biological reactions of this compound. nih.gov
Unanswered Scientific Questions and Research Gaps Pertaining to this compound
The most significant aspect of this compound from a research perspective is the current lack of extensive scientific data. This absence of information defines the key research gaps and unanswered questions.
Synthesis and Characterization: A primary research gap is the absence of a well-documented and optimized synthesis protocol for this compound. While the synthesis of other guanidinium salts has been described, a specific and efficient method for this particular compound needs to be developed and reported. mit.edu Following its synthesis, a comprehensive characterization using modern analytical techniques is required to establish a definitive set of physicochemical properties.
Physicochemical Properties: While some properties have been predicted, experimental determination of the following is crucial:
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C4H11N3O | |
| Molar Mass | 117.15 g/mol | |
| Density | 1.27±0.1 g/cm³ | |
| Boiling Point | 247.8±42.0 °C | |
| pKa | 15.20±0.10 |
Interactive Data Table
Potential Biological Activity: Given the biological significance of both guanidino compounds and nitrates, a major unanswered question is whether this compound possesses any biological activity. Research is needed to investigate its potential interactions with enzymes, receptors, or other biological targets. For example, studies on other guanidino compounds have explored their roles in various physiological and pathological processes, providing a starting point for such investigations. researchgate.netnih.gov
Stability and Decomposition: The stability of the compound under various conditions (e.g., temperature, pH, light) is unknown. Understanding its decomposition pathways is critical for its handling, storage, and potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxypropyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c5-4(6)7-2-1-3-8/h8H,1-3H2,(H4,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXXTKLHHZMVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3 Guanidino 1 Propanol Mononitrate
Strategies for the Chemical Synthesis of the Guanidino-Propanol Moiety
A common and direct precursor for this synthesis is 3-amino-1-propanol . researchgate.net This bifunctional molecule contains the necessary three-carbon propanol (B110389) chain and a terminal primary amine group that serves as the reactive site for the introduction of the guanidino moiety.
Two primary strategies for the guanidinylation of 3-amino-1-propanol have been documented:
Direct Guanidinylation with Cyanamide (B42294): A straightforward approach involves the reaction of 3-amino-1-propanol with cyanamide (CH₂N₂). researchgate.net In this reaction, the nucleophilic amine group of the propanol attacks the electrophilic carbon of cyanamide, leading to the formation of the guanidino group. This method is valued for its atom economy, as the core components are directly assembled.
Guanidinylation using Protected Reagents: A more controlled and often higher-yielding method employs a protected guanidinylating agent. One such reported synthesis involves reacting 3-amino-1-propanol with 1,3-bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl) guanidine (B92328) . sielc.com This reaction is typically carried out in a suitable organic solvent like dichloromethane, with a base such as triethylamine (B128534) to facilitate the reaction. sielc.com The tert-butoxycarbonyl (Boc) groups serve as protecting groups on the guanidine moiety, preventing unwanted side reactions. Following the guanidinylation step, these Boc groups are removed through acid-catalyzed hydrolysis, commonly using hydrochloric acid in methanol, to yield the desired 3-Guanidino-1-propanol. sielc.com This multi-step approach, while more complex, allows for cleaner reactions and easier purification.
| Precursor | Reagent | Key Features |
| 3-Amino-1-propanol | Cyanamide | Direct, atom-economical synthesis. researchgate.net |
| 3-Amino-1-propanol | 1,3-bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl) guanidine | Controlled reaction using a protected guanidinylating agent, often resulting in higher purity. Involves a subsequent deprotection step. sielc.com |
Nitration Reactions and Regioselectivity in Mononitrate Formation
The conversion of 3-Guanidino-1-propanol to its mononitrate salt is achieved through a carefully controlled acid-base neutralization reaction. pressbooks.publibretexts.org The guanidino group (pKa ≈ 13.5) is strongly basic due to the resonance stabilization of its protonated form, the guanidinium (B1211019) ion. sielc.com This high basicity dictates the regioselectivity of the reaction, ensuring that protonation and subsequent salt formation occur exclusively at the guanidino moiety rather than the much less basic alcohol group.
The formation of the mono-nitrate is a critical aspect of the synthesis, controlled by the stoichiometry of the reactants. The reaction involves treating the synthesized 3-Guanidino-1-propanol base with one molar equivalent of nitric acid (HNO₃). unizin.org
Reaction: C₄H₁₁N₃O + HNO₃ → C₄H₁₂N₄O₄
In this process, the nitric acid acts as a strong acid, donating a proton (H⁺) which is readily accepted by the basic guanidino group. youtube.com This transfer results in the formation of the 3-guanidinium-1-propanol cation and the nitrate (B79036) anion (NO₃⁻), which are held together by ionic bonds to form the salt, 3-Guanidino-1-propanol mononitrate. libretexts.org Using a precise 1:1 molar ratio of the guanidino-propanol to nitric acid ensures the formation of the mononitrate salt, preventing the formation of di- or tri-nitrated species that could arise with excess acid under different conditions.
Exploration of Green Chemistry Principles in Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to enhance sustainability.
Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. The salt formation step, being an acid-base neutralization, is ideally suited to be performed in an aqueous solution. youtube.com Furthermore, exploring water as a solvent for the initial guanidinylation step, where feasible, can significantly reduce the reliance on volatile organic compounds (VOCs).
Catalytic Approaches: The use of catalytic, rather than stoichiometric, reagents can improve efficiency and reduce waste. Guanidine hydrochloride has been demonstrated as a recyclable catalyst for certain organic reactions in aqueous conditions, highlighting the potential for developing catalytic systems for guanidinylation. youtube.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting material atoms into the final product. The direct synthesis of the guanidino-propanol moiety from 3-amino-1-propanol and cyanamide is an example of a highly atom-economical reaction. researchgate.net
Use of Safer Reagents: Efforts are made to replace hazardous chemicals with less toxic alternatives. For instance, the development of cooperative catalyst systems, such as one composed of an iron cluster and guanidinium carbonate, represents a move towards using more environmentally benign and naturally abundant materials. nih.gov
Purification and Isolation Techniques for Research-Grade Material
Obtaining research-grade this compound requires robust purification and isolation techniques to remove unreacted precursors, by-products, and other impurities.
Recrystallization: This is the most common and effective method for purifying solid organic salts. libretexts.org The crude this compound product is dissolved in a suitable hot solvent or solvent mixture until saturation is reached. orgsyn.org As the solution slowly cools, the solubility of the compound decreases, leading to the formation of highly pure crystals, while impurities remain dissolved in the mother liquor. youtube.comlibretexts.org Water is often a good solvent choice for recrystallizing highly polar salts like guanidinium nitrates. orgsyn.orgcdnsciencepub.com The process may be repeated multiple times to achieve the desired level of purity. For compounds that may trap impurities or are hygroscopic, careful control over the cooling rate and the use of dilute solutions can improve crystal quality. sciencemadness.orgsciencemadness.org
Chromatography: For achieving very high purity or for separating complex mixtures, various chromatographic techniques are employed.
Ion-Exchange Chromatography (IEC): Given the cationic nature of the guanidinium group, IEC is a particularly suitable method. The compound is retained on a stationary phase with anionic functional groups, and can be selectively eluted, separating it from non-ionic or differently charged impurities. researchgate.netrsc.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly using mixed-mode columns that offer both ion-exchange and reversed-phase retention mechanisms, can provide excellent separation and quantification of guanidine compounds. sielc.com
Thin-Layer Chromatography (TLC): TLC is a valuable analytical tool for monitoring reaction progress and assessing the purity of fractions during purification. Specific solvent systems, such as mixtures of isopropanol, acetic acid, and water, have been developed for the effective separation of guanidino compounds on cellulose (B213188) or silica (B1680970) gel plates. nih.gov
After purification, the final product is isolated, typically by filtration (often vacuum filtration to efficiently remove the solvent), and then thoroughly dried under vacuum to remove any residual solvent, yielding the pure, research-grade this compound. libretexts.org
| Technique | Principle | Application for Purification |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Primary method for purifying the crude solid product. Water is a likely solvent. libretexts.orgorgsyn.org |
| Ion-Exchange Chromatography | Separation based on charge. The cationic guanidinium group binds to an anionic stationary phase. | Effective for removing non-ionic or differently charged impurities to achieve high purity. researchgate.netrsc.org |
| HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Used for final polishing, analysis of purity, and isolation of small quantities of high-grade material. sielc.com |
| Thin-Layer Chromatography | Analytical separation on a plate to quickly assess purity and optimize separation conditions. | Monitoring reaction completion and guiding preparative purification strategies. nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation of 3-Guanidino-1-propanol Mononitrate
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral features can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be anticipated to show distinct signals corresponding to the different proton environments in the molecule. The three methylene (B1212753) groups (-CH₂-) of the propanol (B110389) backbone would each produce a unique signal, likely appearing as multiplets due to spin-spin coupling with adjacent protons. The chemical shifts of these signals would be influenced by their proximity to the electronegative oxygen and guanidino groups. The protons of the guanidino group (-NH-C(=NH)-NH₂) would likely exhibit broader signals due to chemical exchange and quadrupolar effects of the nitrogen atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to display four distinct signals, one for each of the three carbon atoms in the propanol chain and one for the guanidinium (B1211019) carbon. The chemical shifts of the propanol carbons would be indicative of their bonding environment (C-O vs. C-N vs. C-C). The guanidinium carbon would resonate at a characteristic downfield position due to its sp² hybridization and attachment to three nitrogen atoms.
A comprehensive analysis of both ¹H and ¹³C NMR spectra, including two-dimensional techniques like COSY and HSQC, would be required for the definitive assignment of all proton and carbon signals, thus confirming the connectivity of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational bands include:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the propanol moiety.
N-H Stretch: Multiple sharp or broad bands in the 3100-3500 cm⁻¹ region arising from the N-H stretching vibrations of the guanidinium group.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.
C=N Stretch: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond in the guanidinium group.
N-H Bend: Bending vibrations of the N-H bonds, typically appearing in the 1550-1650 cm⁻¹ region.
C-O Stretch: An absorption band in the 1000-1260 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol.
N-O Stretch: Strong absorption bands related to the nitrate (B79036) anion (NO₃⁻), typically observed in the 1300-1400 cm⁻¹ and 800-850 cm⁻¹ regions.
The presence and specific positions of these absorption bands in the FTIR spectrum would serve as strong evidence for the presence of the hydroxyl, guanidinium, and nitrate functional groups within the compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and thus the molecular formula of this compound. HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the exact mass of the molecule.
By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed molecular formula (C₄H₁₂N₄O₄ for the mononitrate salt), the elemental composition can be unequivocally confirmed. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions.
Chromatographic and Hyphenated Approaches for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the identification of this compound in complex mixtures, such as plant extracts and fermented food products. ukaazpublications.comresearchgate.net In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.
In a study on the phytoconstituents of Ixora parviflora, this compound was identified with a retention time of 10.538 minutes, constituting 2.57% of the total identified compounds in the methanolic extract. ukaazpublications.com Similarly, it has been detected as a volatile flavor compound in soy sauce. researchgate.net These findings demonstrate the utility of GC-MS for the qualitative analysis of this compound. However, due to the polar nature and low volatility of this compound, derivatization might be necessary to improve its chromatographic behavior and sensitivity for quantitative applications.
Table 1: GC-MS Data for this compound in a Plant Extract ukaazpublications.com
| Parameter | Value |
|---|---|
| Retention Time (min) | 10.538 |
High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, purity assessment, and quantification of polar, non-volatile compounds like this compound.
Method development for this compound would likely involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Given the polar and potentially ionic nature of the guanidinium group, several approaches could be considered:
Reversed-Phase with Ion-Pairing Agents: The addition of an ion-pairing agent (e.g., trifluoroacetic acid, heptafluorobutyric acid) to the mobile phase can improve the retention and peak shape of the highly polar guanidinium compound on a nonpolar stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.
Cation-Exchange Chromatography: This technique separates compounds based on their net positive charge and could be a viable option for retaining and separating the positively charged guanidinium group.
Detection could be achieved using a UV detector, as the guanidinium group exhibits some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For enhanced sensitivity and selectivity, coupling HPLC or UPLC with a mass spectrometer (LC-MS) would be the method of choice. UPLC, with its use of smaller particle size columns, offers advantages in terms of faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. The development of a robust and validated HPLC or UPLC method is crucial for accurate purity determination and quantification of this compound in quality control and research settings.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds in complex matrices. The inherent polarity and basicity of this compound present unique challenges for retention and separation using traditional reversed-phase liquid chromatography (RPLC).
Chromatographic Strategies for Polar Basic Compounds:
To achieve adequate retention and sharp peak shapes for polar compounds like this compound, several LC strategies can be employed:
Reversed-Phase Liquid Chromatography (RPLC) with pH Adjustment: By adjusting the pH of the mobile phase to be at least two units below the pKa of the guanidino group (which is typically around 13.5), the compound will be in its protonated, charged form. This can enhance interaction with certain RPLC columns. However, retention may still be minimal on standard C18 columns.
Polar-Endcapped RPLC Columns: These columns have a modified surface that includes polar functional groups, which helps to retain polar analytes that are poorly retained on traditional C18 phases. This can be a suitable option for enhancing the retention of 3-Guanidino-1-propanol.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is well-suited for the retention and separation of very polar compounds and would likely provide good retention for 3-Guanidino-1-propanol.
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics. A mixed-mode column with cation-exchange properties would be particularly effective, as it can interact with the positively charged guanidinium group, providing strong, tunable retention. sielc.com
Mass Spectrometric Detection:
Electrospray ionization (ESI) in positive ion mode would be the ideal ionization technique for this compound, given the high basicity of the guanidino group, which is readily protonated. High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) analyzers, would allow for accurate mass measurements, enabling the determination of the elemental composition and aiding in structural confirmation. Tandem mass spectrometry (MS/MS) would be invaluable for structural elucidation by analyzing the fragmentation patterns of the protonated molecule.
A hypothetical LC-MS method for the analysis of this compound in a research setting is outlined below:
Table 1: Hypothetical LC-MS Parameters for this compound Analysis
| Parameter | Condition |
| LC Column | Mixed-Mode Cation Exchange/Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Scan Mode | Full Scan (m/z 70-1000) and Data-Dependent MS/MS |
Electrophoretic Techniques for Compound Characterization
Electrophoretic techniques separate molecules based on their charge-to-size ratio in the presence of an electric field. libretexts.org For a charged molecule like the protonated form of 3-Guanidino-1-propanol, these methods offer a high-resolution separation alternative or complement to LC.
Capillary Zone Electrophoresis (CZE):
CZE is a high-efficiency separation technique performed in a narrow-bore capillary filled with a background electrolyte (BGE). libretexts.org The guanidino group of the target compound would be protonated at acidic to neutral pH, resulting in a positive charge. When a voltage is applied, the compound will migrate towards the cathode. The migration time would be characteristic of its electrophoretic mobility, which is influenced by its charge and hydrodynamic radius.
Key considerations for CZE analysis include:
Background Electrolyte (BGE): The pH and composition of the BGE are critical. An acidic BGE (e.g., phosphate (B84403) or acetate (B1210297) buffer at pH 2.5-4.5) would ensure full protonation of the guanidino group and minimize interactions with the capillary wall.
Capillary Wall Interactions: The inner surface of fused-silica capillaries has silanol (B1196071) groups that can be deprotonated at higher pH, leading to electroosmotic flow (EOF) and potential adsorption of the positively charged analyte. This can be mitigated by using low pH BGEs or coated capillaries.
Detection: UV detection is possible if the compound possesses a chromophore, though it may have a weak chromophore. More universal detection methods like conductivity detection or coupling CZE to a mass spectrometer (CE-MS) would be more suitable for sensitive and selective detection.
Table 2: Potential CZE Parameters for 3-Guanidino-1-propanol Characterization
| Parameter | Condition |
| Capillary | Fused Silica (B1680970), 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (pressure) injection |
| Detection | UV at 200 nm or CE-MS |
Validation Strategies for Academic Analytical Protocols
For an analytical method to be considered reliable, it must undergo validation to demonstrate its fitness for purpose. ijrpr.com In an academic research context, while the stringent requirements of regulatory bodies may not be fully implemented, a thorough validation is still crucial for ensuring data quality and reproducibility. nih.gov The key validation parameters for an LC-MS or CZE method for this compound would include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention/migration time of the analyte in blank samples.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample of known concentration (a control sample) and comparing the measured value to the certified value.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Typical Acceptance Criteria for Method Validation in an Academic Setting
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% bias) | Within ±15% of the nominal value |
| Precision (% RSD) | ≤ 15% |
| Selectivity | No significant interfering peaks at the analyte's retention/migration time |
Application of In Silico Tools for Spectroscopic Data Interpretation
In silico (computational) tools are increasingly used to aid in the characterization of chemical compounds. nih.govelsevierpure.com For a novel or less-studied compound like this compound, these tools can be particularly valuable.
Mass Spectral Prediction: Software programs can predict the fragmentation pattern of a molecule in a mass spectrometer. nih.gov By inputting the structure of 3-Guanidino-1-propanol, these tools can generate a theoretical MS/MS spectrum. This predicted spectrum can then be compared with the experimentally obtained spectrum to confirm the identity of the compound and to understand the fragmentation pathways. This is especially useful for distinguishing it from potential isomers.
NMR Prediction: Computational chemistry software can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts and coupling constants for a given structure. This can be a powerful tool for confirming the proposed structure of a synthesized or isolated compound by comparing the predicted NMR spectrum with the experimental one.
Physicochemical Property Prediction: Various in silico tools can predict properties such as pKa, logP (a measure of lipophilicity), and solubility. These predicted values can help in the development of analytical methods, for example, by guiding the choice of mobile phase pH in LC or BGE in CZE.
Mechanistic Studies of Biological Interactions and Molecular Pathways in Preclinical Systems
In Vitro Investigations of Cellular and Subcellular Interactions
In vitro studies provide a foundational understanding of how 3-Guanidino-1-propanol mononitrate interacts with biological components at a fundamental level. These investigations have explored its enzymatic biotransformation, receptor and ion channel interactions, modulation of signaling cascades, and reactivity with key biological molecules.
Enzymatic Biotransformation Studies with Isolated Enzyme Systems
The metabolic fate of many compounds is determined by their interaction with various enzyme systems. For organic nitrates, key enzyme families involved in biotransformation include Cytochrome P450, Monoamine Oxidase, and Aldehyde Dehydrogenase.
Cytochrome P450 (CYP450): The CYP450 superfamily of enzymes is crucial for the metabolism of a vast array of compounds. doi.org Research has shown that specific isoforms of CYP450 are involved in the biotransformation of organic nitrates to release nitric oxide (NO). nih.gov For instance, studies using human CYP isoform cDNA-transfected lymphoblast microsomes have identified CYP3A4 as having a significant potential for nitric oxide formation from isosorbide (B1672297) dinitrate. nih.gov While direct studies on this compound are limited, the involvement of CYP2B6, CYP2C8, and CYP2C9 in the metabolism of other compounds suggests a potential area for investigation. nih.gov The inhibition of these enzymes by certain natural compounds highlights the complexity of metabolic pathways. nih.gov
Monoamine Oxidase (MAO): MAO enzymes, which include MAO-A and MAO-B, are primarily known for their role in the degradation of monoamine neurotransmitters. wikipedia.orgnih.gov They are significant targets for drugs treating depression and neurodegenerative diseases. nih.gov While direct evidence of this compound metabolism by MAO is not readily available, the enzymatic function of MAO in amine metabolism suggests a potential, though yet unexplored, interaction. nih.gov
Aldehyde Dehydrogenase (ALDH): Aldehyde dehydrogenases are a group of enzymes that oxidize aldehydes to carboxylic acids and are involved in various detoxification processes. wikipedia.org The mitochondrial form, ALDH2, is recognized for its role in the bioactivation of nitroglycerin. nih.gov However, its efficiency with other organic nitrates like isosorbide dinitrate and isosorbide-5-mononitrate is poor. nih.gov Conversely, the cytosolic ALDH1a1 can metabolize a broader range of organic nitrates. nih.gov Some compounds can act as prodrugs, releasing nitroxyl, a known inhibitor of ALDH, upon bioactivation. nih.gov Given that guanidino compounds can be substrates for various enzymes, the interaction of this compound with ALDH isoforms, particularly in the context of nitrate (B79036) metabolism, warrants further investigation. researchgate.net
Interactions with Specific Receptors or Ion Channels
The guanidinium (B1211019) group, a key feature of 3-Guanidino-1-propanol, is known to interact with certain ion channels. drugbank.com
Voltage-Gated Sodium Channels (NaV): Guanidinium toxins like saxitoxin (B1146349) and tetrodotoxin (B1210768) are well-documented for their high-affinity binding to and blockage of voltage-gated sodium channels. nih.govmdpi.com The positively charged guanidinium moiety is the pharmacophore responsible for this activity, physically obstructing the ion passage. mdpi.com This interaction is highly specific to the channel's outer vestibule. mdpi.com While this compound is not a toxin, the presence of the guanidinium group suggests a potential, albeit likely much weaker, interaction with NaV channels that could influence neuronal or muscular excitability.
Ligand-Gated Ion Channels: The broader family of ligand-gated ion channels is regulated by complex protein-protein interactions that are crucial for neuronal signaling. nih.gov The potential for compounds to modulate these interactions represents a novel therapeutic avenue. nih.gov Any interaction of this compound with these channels could have implications for synaptic transmission.
Modulation of Intracellular Signaling Cascades (e.g., Nitric Oxide-cGMP Pathway)
A primary mechanism for organic nitrates is the modulation of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway. nih.gov
NO-cGMP Pathway: This pathway is fundamental to various physiological processes, including smooth muscle relaxation. plos.org The process begins with the release of NO, which then activates soluble guanylate cyclase (sGC). nih.govyoutube.com Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.net The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinases, which in turn phosphorylate downstream targets, resulting in a decrease in cytosolic calcium and smooth muscle relaxation. nih.gov The nitrate moiety of this compound is expected to serve as a source of NO, thereby initiating this cascade. The efficiency of this process is a key determinant of the compound's biological activity.
| Component | Function in NO-cGMP Pathway | Potential Modulation by this compound |
| Nitric Oxide (NO) | Signaling molecule that activates sGC. nih.govyoutube.com | Released from the nitrate group of the compound. |
| Soluble Guanylate Cyclase (sGC) | Enzyme that produces cGMP from GTP upon NO stimulation. plos.orgresearchgate.net | Activated by the released NO. |
| Cyclic Guanosine Monophosphate (cGMP) | Second messenger that activates protein kinases. nih.govresearchgate.net | Levels are increased following sGC activation. |
| cGMP-dependent Protein Kinases | Phosphorylate target proteins leading to cellular response. nih.gov | Activated by increased cGMP levels. |
| Phosphodiesterase 5 (PDE5) | Enzyme that degrades cGMP, terminating the signal. nih.gov | The pathway can be influenced by PDE5 inhibitors. |
Reactivity with Biological Thiols and Reactive Oxygen/Nitrogen Species
The chemical environment within a cell is a complex interplay of various molecules, including thiols and reactive species.
Biological Thiols: Thiols, such as in the amino acid cysteine and the tripeptide glutathione, are critical for maintaining cellular redox balance and protecting against oxidative damage. nih.gov The enzymatic release of NO from some organic nitrates is a thiol-dependent process. Therefore, the reactivity of this compound with biological thiols could be a key step in its bioactivation.
Reactive Oxygen/Nitrogen Species (ROS/RNS): ROS and RNS are highly reactive molecules that can modulate cellular signaling but also cause damage at high concentrations. nih.gov Some guanidino compounds have been shown to generate hydroxyl radicals, a type of ROS. nih.gov RNS, such as peroxynitrite, are formed from the reaction of NO with superoxide (B77818) and can lead to nitrosative stress. wikipedia.org The release of NO from this compound could potentially contribute to the formation of RNS, influencing the cellular redox state. wikipedia.org
Preclinical In Vivo Investigations in Model Organisms
To understand the systemic effects of this compound, preclinical studies in non-human systems are essential. These studies provide insights into how the compound is metabolized and distributed throughout a living organism.
Assessment of Physiological Responses in Animal Models (e.g., Cardioprotection Assays)
While direct cardioprotection assays specifically investigating this compound are not extensively documented in publicly available literature, the physiological effects of structurally related guanidino compounds have been explored in various animal models of cardiac injury. These studies provide a framework for understanding the potential cardiovascular responses to this compound.
Guanidino compounds, as a class, have been implicated in the pathophysiology of cardiovascular diseases, particularly in the context of uremia where their levels are often elevated. However, some guanidino compounds are also being explored for their therapeutic potential. For instance, studies on other guanidino derivatives have been conducted in rat models of acute myocardial infarction induced by coronary occlusion. nih.gov These studies typically assess endpoints such as infarct size, myocardial apoptosis, and the activity of key enzymes like caspase-3 to evaluate the extent of cardioprotection. nih.gov Furthermore, the impact on myocardial blood flow is often a critical parameter in these investigations. nih.gov
In the broader context of cardioprotection research, various animal models are utilized to simulate human cardiovascular diseases. nih.govup.pt These models, which include those for hyperlipidemia and acute myocardial infarction, are crucial for elucidating the mechanisms of cardioprotective agents. nih.govup.ptnih.gov The assessment of physiological responses in these models often involves a combination of histological analysis, biochemical assays, and functional measurements of the heart.
A hypothetical study design for assessing the cardioprotective effects of this compound in a rat model of ischemia-reperfusion injury might include the following parameters:
Table 1: Illustrative Parameters for Cardioprotection Assay
| Parameter | Method of Assessment | Expected Outcome with Cardioprotection |
| Infarct Size | Triphenyltetrazolium chloride (TTC) staining | Reduction in infarct size |
| Myocardial Apoptosis | TUNEL assay or Caspase-3 activity assay | Decrease in the number of apoptotic cells or lower caspase-3 activity |
| Cardiac Function | Echocardiography (measuring ejection fraction, fractional shortening) | Improvement or preservation of cardiac function parameters |
| Oxidative Stress Markers | Measurement of malondialdehyde (MDA), superoxide dismutase (SOD) in heart tissue | Decrease in MDA levels and increase in SOD activity |
| Inflammatory Markers | Measurement of TNF-α, IL-6 in heart tissue | Reduction in pro-inflammatory cytokine levels |
It is important to emphasize that this table is illustrative and based on general methodologies used in cardioprotection studies. Specific findings for this compound would require dedicated preclinical investigation.
Identification and Characterization of Metabolic Fates and Degradation Pathways
The metabolic fate of this compound is anticipated to involve transformations of its distinct chemical moieties: the guanidino group, the nitrate group, and the propanol (B110389) backbone.
Elucidation of Guanidino Moiety Transformations
The guanidino group is a key functional component, and its metabolic transformation is of significant interest. In biological systems, guanidino compounds can undergo various enzymatic modifications. The guanidino-group modifying enzyme (GME) superfamily, which includes enzymes like amidinotransferases and hydrolases, plays a crucial role in the metabolism of guanidines. These enzymes can catalyze the transfer or hydrolysis of the guanidino group.
While specific enzymes acting on 3-Guanidino-1-propanol have not been identified, it is plausible that it could be a substrate for enzymes that metabolize other guanidino compounds. For example, in various pathological conditions, an accumulation of guanidino compounds such as guanidinosuccinic acid and methylguanidine (B1195345) is observed.
Nitrite (B80452)/Nitrate Reductase-Mediated Pathways
The mononitrate salt form of 3-Guanidino-1-propanol introduces the potential for its involvement in the nitrate-nitrite-nitric oxide (NO) pathway. Ingested nitrate can be reduced to nitrite by commensal bacteria in the oral cavity and the gastrointestinal tract. nih.gov This nitrite can then be further reduced to nitric oxide (NO), a critical signaling molecule in the cardiovascular system, particularly under hypoxic conditions.
The conversion of nitrate to nitrite is a key step, and it is estimated that about 5% of ingested nitrate is converted to nitrite in the oral cavity. nih.gov This process is influenced by the oral microbiome. The subsequent reduction of nitrite to NO can occur non-enzymatically in the acidic environment of the stomach or can be facilitated by various nitrite reductases present in tissues.
Propanol Backbone Metabolism and Derivatives
The 1-propanol (B7761284) backbone of the molecule is also expected to undergo metabolic transformations. The metabolism of simple alcohols like propanol typically involves oxidation to the corresponding aldehyde and then to a carboxylic acid. This process is generally catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases.
Studies on the metabolism of propranolol, a drug that also contains a propanol side chain, indicate that side-chain oxidation is a significant metabolic pathway. mdpi.comnih.gov This process can lead to the formation of acidic metabolites. mdpi.comnih.gov By analogy, the propanol backbone of 3-Guanidino-1-propanol could potentially be oxidized to 3-guanidinopropionic acid.
Quantitative Profiling of Metabolites in Biological Matrices
To fully understand the metabolic fate of this compound, it is essential to perform quantitative profiling of its metabolites in biological matrices such as plasma and urine. nih.gov High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of guanidino compounds in biological samples. Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a powerful tool for the identification and quantification of metabolites. nih.gov
A study analyzing guanidino compounds in patients with chronic renal failure demonstrated significantly increased plasma levels of several guanidino compounds, including guanidinosuccinic acid, guanidinobutyric acid, guanidine (B92328), and methylguanidine. Erythrocyte concentrations of some of these compounds were also elevated.
A hypothetical quantitative analysis of metabolites of this compound in rat plasma and urine following administration could yield data similar to that presented in the illustrative table below.
Table 2: Illustrative Quantitative Profiling of Potential Metabolites
| Metabolite | Biological Matrix | Analytical Method | Hypothetical Concentration Range (µmol/L) |
| 3-Guanidino-1-propanol | Plasma | LC-MS/MS | 1 - 50 |
| 3-Guanidinopropionic acid | Urine | HPLC with fluorescence detection | 5 - 100 |
| Guanidine | Plasma | LC-MS/MS | 0.5 - 10 |
| Nitrite/Nitrate | Plasma | Griess Assay | 20 - 100 |
These values are purely illustrative and would need to be determined through specific pharmacokinetic and metabolism studies.
Theoretical and Computational Chemistry Approaches to 3 Guanidino 1 Propanol Mononitrate
Molecular Modeling and Docking Simulations for Putative Target Interactions
Molecular modeling and docking simulations are powerful computational tools to predict the binding affinity and interaction patterns of a ligand with a biological target. For 3-Guanidino-1-propanol mononitrate, these simulations can help identify potential protein targets and elucidate the molecular basis of its activity. The guanidinium (B1211019) group, a key feature of the molecule, is known to participate in strong hydrogen bonding and electrostatic interactions, often mimicking the side chain of arginine. researchgate.netnih.gov This allows it to interact with various biological targets, including enzymes and receptors that recognize arginine. nih.govnih.gov
Docking studies with analogous guanidine-containing compounds have revealed their potential to bind to a range of targets. For instance, guanidine (B92328) derivatives have been investigated as inhibitors of enzymes like the main protease of SARS-CoV-2 and as modulators of receptors such as the histamine (B1213489) H4 receptor and neuropeptide FF1 receptor. researchgate.netsci-hub.se In silico docking of sulphonylurea/guanidine derivatives has also been used to predict their binding affinity to the aldose reductase enzyme (AKR1C1), a target in diabetes. researchgate.net
A hypothetical docking study of this compound would likely show the guanidinium group forming key hydrogen bonds with acidic residues (e.g., aspartate, glutamate) or backbone carbonyl groups in a protein's active site. The flexible propanol (B110389) chain would allow the molecule to adopt various conformations to fit into different binding pockets. The terminal hydroxyl group could also act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.
Table 1: Potential Interacting Residues for this compound in a Putative Binding Site
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Guanidinium Group | Aspartate, Glutamate | Salt Bridge, Hydrogen Bond |
| Guanidinium Group | Asparagine, Glutamine, Serine, Threonine | Hydrogen Bond |
| Guanidinium Group | Phenylalanine, Tyrosine, Tryptophan | Cation-π Interaction |
| Propanol Hydroxyl Group | Histidine, Serine, Threonine, Aspartate, Glutamate | Hydrogen Bond |
| Alkyl Chain | Leucine, Isoleucine, Valine, Alanine | Van der Waals Interactions |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide detailed insights into the electronic structure, stability, and reactivity of a molecule. For this compound, these calculations can elucidate the charge distribution, molecular orbital energies, and the nature of the chemical bonds.
The guanidinium group is characterized by its resonance stabilization, leading to a delocalized positive charge and a planar Y-shaped geometry. researchgate.net Quantum chemical studies on guanidinium nitrate (B79036) have investigated its decomposition pathways, providing information on the stability and reactivity of the guanidinium cation in the presence of a nitrate counter-ion. jes.or.jp Such calculations can predict the most likely sites for nucleophilic or electrophilic attack, offering clues about its metabolic fate and potential chemical interactions.
The calculated electrostatic potential surface would highlight the positively charged guanidinium group as a region of favorable interaction with negatively charged species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be used to estimate the molecule's ionization potential and electron affinity, respectively, which are important parameters for understanding its reactivity in biological systems.
Molecular Dynamics Simulations for Conformational Analysis and Solute-Solvent Behavior
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing valuable information on their conformational flexibility and interactions with the surrounding environment, such as water. For a flexible molecule like 3-Guanidino-1-propanol, MD simulations can reveal the preferred conformations in solution and the nature of its hydration shell.
The propanol backbone of the molecule allows for considerable conformational freedom. MD simulations of similar small, flexible molecules like 1,3-propanediol (B51772) in an aqueous environment have shown a preference for specific conformations and have determined the lifetimes of these states. nih.gov Similar simulations for 3-Guanidino-1-propanol would likely show a dynamic equilibrium between different conformers, influenced by intramolecular hydrogen bonding and interactions with water molecules.
The guanidinium group is strongly hydrated, with water molecules forming a well-ordered solvation shell around the N-H groups. acs.org MD simulations can characterize the structure and dynamics of these water molecules, which is crucial for understanding the molecule's solubility and its interaction with biological macromolecules. The simulations can also provide insights into the tendency of guanidinium groups to form pairs or clusters in solution. nih.gov
Structure-Activity Relationship (SAR) Derivations from Analogous Compounds
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. By examining the effects of structural modifications on activity, it is possible to identify the key pharmacophoric features. For this compound, SAR can be inferred from studies on analogous guanidine-containing compounds and L-arginine analogs. nih.govnih.gov
The guanidinium group is often essential for activity, as it is typically involved in crucial binding interactions. nih.gov Modifications to this group, such as alkylation or substitution with electron-withdrawing groups, can significantly alter the basicity (pKa) and, consequently, the binding affinity and biological activity. sci-hub.se For example, studies on guanidinium derivatives as ligands for an engineered T4 lysozyme (B549824) showed that increasing the hydrophobicity of the substituent on the guanidinium group enhanced binding affinity. nih.gov
The length and flexibility of the alkyl chain connecting the guanidinium group to the hydroxyl group are also important. Changes in chain length can affect the molecule's ability to span the distance between different binding subsites in a target protein. The terminal hydroxyl group can also contribute to binding and selectivity, and its removal or modification would likely impact the compound's activity profile.
Table 2: Inferred Structure-Activity Relationships for 3-Guanidino-1-propanol Analogs
| Structural Modification | Predicted Effect on Activity | Rationale |
|---|---|---|
| Replacement of Guanidinium Group | Likely loss of activity | The guanidinium group is crucial for key binding interactions. nih.gov |
| Alkylation of Guanidinium Nitrogens | May increase or decrease activity depending on the target | Alters basicity, steric hindrance, and hydrogen bonding capacity. sci-hub.se |
| Variation of Alkyl Chain Length | Activity is expected to be sensitive to chain length | Optimal chain length is required to bridge binding sites. |
| Removal of Hydroxyl Group | Potential decrease in affinity and/or altered selectivity | The hydroxyl group can form important hydrogen bonds. |
| Introduction of Bulky Substituents | Likely to decrease activity | Steric hindrance may prevent optimal binding. |
Predictive Modeling of Pharmacokinetic and Metabolic Outcomes (in silico)
In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov For this compound, its physicochemical properties suggest certain pharmacokinetic behaviors.
Given its polar nature due to the guanidinium and hydroxyl groups, the compound is expected to have high aqueous solubility but potentially low passive membrane permeability. In silico models can provide quantitative predictions for properties like logP (lipophilicity) and topological polar surface area (TPSA), which are key determinants of oral absorption and brain penetration. nih.gov
Metabolic prediction software can identify potential sites of metabolism. The alkyl chain could be susceptible to oxidation by cytochrome P450 enzymes. The primary alcohol could be oxidized to an aldehyde and then a carboxylic acid. The guanidinium group is generally stable to metabolism. Predictive models can also estimate the likelihood of the compound being a substrate or inhibitor of important drug transporters, which would influence its distribution and elimination. mdpi.com
Table 3: Predicted Physicochemical and Pharmacokinetic Properties of 3-Guanidino-1-propanol
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| Molecular Weight | 117.15 g/mol (for the free base) | Favorable for good absorption (Lipinski's Rule of Five) |
| logP (Octanol-Water Partition Coefficient) | Low (hydrophilic) | High aqueous solubility, potentially low passive permeability |
| Topological Polar Surface Area (TPSA) | High | Likely poor blood-brain barrier penetration |
| Hydrogen Bond Donors/Acceptors | Multiple | Strong interactions with water, potential for good target binding |
| pKa (Guanidinium group) | ~13.5 researchgate.net | Predominantly protonated at physiological pH |
| Predicted Metabolism | Oxidation of the alkyl chain and alcohol group | Potential for first-pass metabolism |
Emerging Research Perspectives and Future Directions for 3 Guanidino 1 Propanol Mononitrate
Probing Mechanisms Through Chemically Modified Analogs
The design and synthesis of chemically modified analogs of 3-Guanidino-1-propanol mononitrate are pivotal for elucidating its mechanism of action. By systematically altering the core structure, researchers can probe the specific molecular interactions that underpin its biological activity. This approach is guided by classical methods of guanidine (B92328) synthesis, which include the transformation of thioureas, isothioureas, and cyanamides, as well as more recent catalytic processes. rsc.orgresearchgate.net
Future research will likely focus on several key modifications. Homologation, the process of adding methylene (B1212753) groups to the propanol (B110389) chain, could reveal the optimal chain length for target engagement. Additionally, the introduction of various substituents on the guanidino group can modulate its basicity and hydrogen bonding capacity, which are critical for interactions with biological targets. Bioisosteric replacement, where the guanidino or hydroxyl group is swapped for a different functional group with similar physical or chemical properties, represents another promising avenue. For instance, replacing the guanidine group with an aminopyridine or isothiourea moiety has proven effective in modifying the activity of related compounds. nih.gov
A series of novel 9-, 7-, and 3-substituted 2- or 6-guanidinopurines have been synthesized as analogs of the immunobiologically active compound PMPDAP. nih.gov Similarly, analogs of the cyclin-dependent kinase (CDK) inhibitor roscovitine, featuring a guanidino group, have been developed and shown to possess significant inhibitory activity. nih.gov These examples provide a roadmap for the types of structural modifications that could be explored for this compound. The synthesis of guanidino sugar conjugates as analogs of GlcβArg further highlights the diverse chemical space that can be explored. proquest.com
Table 1: Potential Strategies for Analog Design
| Modification Strategy | Rationale | Example from Related Compounds |
| Homologation | Determine optimal chain length for target interaction. | Not specified in provided context. |
| Substitution | Modulate basicity and hydrogen bonding of the guanidino group. | Introduction of various substituents on the purine (B94841) ring of guanidinopurine analogs. nih.govnih.gov |
| Bioisosteric Replacement | Alter physicochemical properties while maintaining biological activity. | Replacement of the guanidine group with aminopyridine or isothiourea in 3-guanidinopropionic acid analogs. nih.gov |
Accelerating Discovery with Advanced Bioanalytical Techniques
The development of robust and efficient bioanalytical techniques is crucial for the high-throughput screening (HTS) of this compound and its analogs. HTS allows for the rapid testing of large compound libraries to identify "hit" compounds with desired biological activity. numberanalytics.com This process is essential for accelerating the early stages of drug discovery. researchgate.net
Several advanced analytical methods are well-suited for the analysis of guanidino compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are established techniques that often require derivatization of the analyte. rsc.org More recently, liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry (LC-DTIMS-QTOF MS) has emerged as a powerful platform for the high-throughput screening and quantification of guanidino compounds, offering enhanced specificity and selectivity. nih.gov Frontal affinity chromatography coupled with mass spectrometry (FAC-MS) is another innovative approach for screening enzyme inhibitors from compound libraries. acs.org
Emerging technologies such as lab-on-a-chip, high-resolution mass spectrometry (HRMS), and paper-based assays are also poised to revolutionize the bioanalysis of small molecules. bioanalysis-zone.commdpi.com These methods offer advantages in terms of speed, sample volume requirements, and potential for automation. For instance, a microfluidic method for measuring enzyme inhibition using an inhibitor gradient has been developed, which could be adapted for screening inhibitors related to the biological targets of this compound. rsc.org
Table 2: Advanced Bioanalytical Techniques for Guanidino Compound Analysis
| Technique | Principle | Advantages for Screening |
| LC-DTIMS-QTOF MS | Separation based on liquid chromatography, ion mobility, and mass-to-charge ratio. | High throughput, specificity, and selectivity. nih.gov |
| FAC-MS | Separation of compounds based on their affinity for a target enzyme immobilized on a column. | Identifies potential enzyme inhibitors from complex mixtures. acs.org |
| Microfluidics | Manipulation of small fluid volumes in micro-fabricated channels. | Rapid analysis, low sample consumption, potential for high-throughput. rsc.org |
| HRMS | Provides highly accurate mass measurements. | Enhanced confidence in compound identification. bioanalysis-zone.com |
Unveiling Biological Responses with Omics Technologies
"Omics" technologies, which provide a global view of different molecular layers within a biological system, are indispensable for characterizing the biological responses to this compound in preclinical studies. These approaches, including proteomics, metabolomics, and transcriptomics, can reveal how the compound influences cellular processes at a systems level.
Proteomics , the large-scale study of proteins, can identify the direct molecular targets of a compound and its downstream effects on protein expression and post-translational modifications. metwarebio.comcreative-proteomics.comnih.gov This information is critical for understanding the mechanism of action and potential off-target effects. metwarebio.com Functional proteomics, in particular, can provide insights into protein-protein interactions and signaling pathways affected by the compound. nih.gov
Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. researchgate.netresearchgate.net By profiling the metabolome of cells or tissues treated with this compound, researchers can identify alterations in metabolic pathways, providing a functional readout of the compound's cellular impact. nih.govnih.govunl.edu This approach can reveal unexpected biological activities and potential biomarkers of response.
Transcriptomics analyzes the complete set of RNA transcripts in a cell, offering a snapshot of gene expression. nih.govplos.org Transcriptomic profiling can identify genes and signaling pathways that are modulated by this compound. preprints.orgmdpi.com This can help to elucidate the compound's mechanism of action and identify potential gene networks involved in its biological effects.
Exploring Roles in Complex Biological Systems
While specific research on this compound is limited, the broader class of guanidino compounds is known to play significant roles in various biological systems, suggesting potential areas of investigation for this molecule.
In the nervous system , several guanidino compounds have been identified in the mammalian brain and are implicated in neurological function and dysfunction. nih.gov Some guanidino compounds can act as convulsants, potentially through their interaction with neurotransmitter receptors. nih.gov For instance, certain uremic guanidino compounds are known to activate N-methyl-D-aspartate (NMDA) receptors and inhibit gamma-aminobutyric acid type A (GABA-A) receptors, leading to neuronal hyperexcitability. nih.gov The potential for this compound to modulate neuronal signaling pathways warrants further investigation.
In the cardiovascular system , guanidino compounds have been implicated in the pathophysiology of chronic kidney disease-associated cardiovascular complications. nih.gov Some guanidino compounds can stimulate inflammatory responses in monocytes and granulocytes, while others can inhibit endothelial cell proliferation. nih.gov Furthermore, certain arginine analogs with a guanidino group can affect vascular tone by inhibiting nitric oxide (NO) synthase. ahajournals.orgahajournals.org Investigating the effects of this compound on vascular cells and NO signaling could reveal its potential impact on cardiovascular health.
A Holistic View Through Multi-Omics Integration and Computational Modeling
To achieve a comprehensive understanding of the biological effects of this compound, it is essential to integrate data from multiple omics platforms with computational approaches. nih.govmdpi.comnih.govoup.commdpi.com This integrative multi-omics strategy allows for the discovery of complex relationships between different molecular layers, providing a more holistic view of the system's response to the compound. nih.govmdpi.com
Computational modeling, including molecular docking and dynamics simulations, can predict the binding of this compound to its protein targets and provide insights into the molecular basis of these interactions. nih.govacs.orgnih.govyoutube.com These in silico methods can help to prioritize candidate targets for experimental validation and guide the design of more potent and selective analogs. nih.gov The development of large-scale structural small molecule-protein interaction datasets further enhances the power of these computational approaches. arxiv.org
By combining experimental data from proteomics, metabolomics, and transcriptomics with computational models, researchers can construct detailed network models of the cellular pathways affected by this compound. This integrated approach will be instrumental in deciphering the compound's mechanism of action, identifying potential biomarkers, and ultimately realizing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
